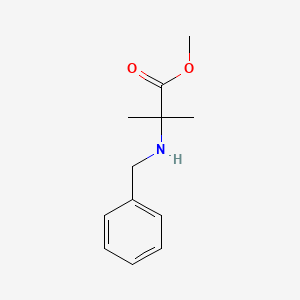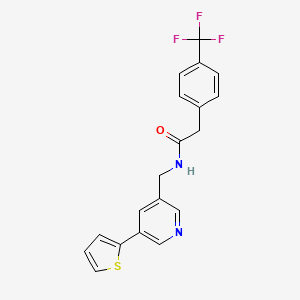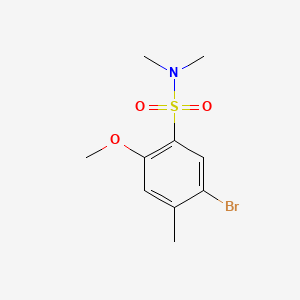![molecular formula C19H21NO4S B2970943 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324139-98-1](/img/structure/B2970943.png)
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including a carbamoyl group, a methylsulfanyl group, and an ethoxyphenyl group. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-(methylsulfanyl)phenyl carbamate with a 2-(4-ethoxyphenyl)acetic acid or its activated derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbamoyl group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the carbamoyl group, or reactions at the methylsulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds, such as 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, have been studied. These compounds are characterized by IR spectroscopy and single-crystal data to understand their molecular structure and conformation in crystals (Yaman et al., 2019).
Hydrolytic Transformations : Investigations into the hydrolytic transformations of related carbamoyl compounds under specific conditions, such as microwave irradiation in an alkaline medium, have been conducted to understand their chemical behavior (Rudyakova et al., 2006).
Natural Product Isolation
- Isolation from Natural Sources : Research has been conducted on the isolation of rarely occurring natural products from sources like Vincetoxicum stocksii, leading to the discovery of new compounds with similar structures (Khan et al., 2019).
Chemical Reactions and Properties
Oxazoles Synthesis : Studies on the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group have been carried out, exploring the reactions of acetophenones with phenylglycine and other compounds (Velikorodov et al., 2017).
Phenylmercury Reactions : The reactions of phenylmercury(II) acetate with substituted phenyl-2-sulfanylpropenoic acids have been investigated, revealing insights into molecular structures and bonding environments (Casas et al., 2016).
Sultams Synthesis : Research on the treatment of certain sulfanilides to produce methyl 3-aryl-2,2-dioxo-2-thia-3-azabicycloalkane-1-carboxylates has been documented, contributing to the understanding of chemical synthesis processes (Rassadin et al., 2009).
Polymorph Discovery in Pharmaceuticals : Studies on the discovery and selective production of crystalline polymorphs, particularly in pharmaceuticals, have been conducted. This research is crucial for understanding the solid-state chemistry of compounds like carbamazepine (Price et al., 2005).
Living Polymerization of Vinyl Acetate : Research involving xanthates, including methyl (methoxycarbonothioyl)sulfanyl acetate, has been done to induce living free radical polymerization of vinyl acetate, showcasing the application in polymer science (Stenzel et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-16-9-7-14(8-10-16)11-19(22)24-13-18(21)20-15-5-4-6-17(12-15)25-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYCOHCTHDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)


![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)


![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)